Ethyl 2-(1,3-dioxan-2-YL)benzoylformate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 2-(1,3-dioxan-2-YL)benzoylformate is a chemical compound with the molecular formula C14H16O5 . Its average mass is 264.274 Da and its monoisotopic mass is 264.099762 Da .
Synthesis Analysis
The synthesis of Ethyl 2-(1,3-dioxan-2-YL)benzoylformate can be achieved from Diethyl oxalate and 1,3-Dioxane,2-(2-bromophenyl)-(9CI) .Molecular Structure Analysis
The systematic name of this compound is Ethyl 2-(1,3-dioxan-2-yl)phenylacetate . The SMILES representation of its structure is CCOC(=O)C(=O)C1=CC=CC=C1C2OCCCO2 .Physical And Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3 and a boiling point of 384.5±37.0 °C at 760 mmHg . It has 5 hydrogen bond acceptors and 5 freely rotating bonds . Its polar surface area is 62 Å2 and its molar refractivity is 67.2±0.3 cm3 .Scientific Research Applications
Novel Protecting and Activating Group for Amine Synthesis
The compound 2-(1,3-Dioxan-2-yl)ethylsulfonyl group has been identified as a versatile protecting and activating group for amine synthesis. It facilitates the easy sulfonation of primary and secondary amines with excellent yields. This compound is stable under basic and reductive conditions and can be removed by heating in a hot aqueous solution of trifluoroacetic acid (Sakamoto et al., 2006).
Alkylation of Cyclic Amines
Ethyl 2-(1,3-dioxane-2-yl)ethyl substituted benzimidazole substituted N-heterocyclic carbenes precursors and their ruthenium complexes have been synthesized and characterized. These complexes show excellent activity in the alkylation of pyrrolidine and morpholine with alcohols, indicating their potential use in organic synthesis (Öznur Doğan Ulu et al., 2017).
properties
IUPAC Name |
ethyl 2-[2-(1,3-dioxan-2-yl)phenyl]-2-oxoacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O5/c1-2-17-13(16)12(15)10-6-3-4-7-11(10)14-18-8-5-9-19-14/h3-4,6-7,14H,2,5,8-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQYFOEILOJORME-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC=CC=C1C2OCCCO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70450997 |
Source
|
Record name | ETHYL 2-(1,3-DIOXAN-2-YL)BENZOYLFORMATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70450997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(1,3-dioxan-2-YL)benzoylformate | |
CAS RN |
208196-15-0 |
Source
|
Record name | ETHYL 2-(1,3-DIOXAN-2-YL)BENZOYLFORMATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70450997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.